2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate

Description

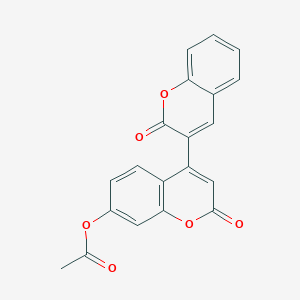

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate is a bifunctional coumarin derivative characterized by two fused chromen-2-one (coumarin) moieties. The core structure consists of a 7-acetoxy-substituted coumarin ring (2-oxo-2H-chromen-7-yl acetate) with a second 2-oxochromen-3-yl group at the 4-position. The acetate group at position 7 likely improves solubility in organic solvents, while the 3-yl-linked coumarin moiety may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for crystallographic behavior and biological activity .

Properties

IUPAC Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c1-11(21)24-13-6-7-14-15(10-19(22)25-18(14)9-13)16-8-12-4-2-3-5-17(12)26-20(16)23/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGFGSYHLHWESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities. They have been reported to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties against cholinesterase (ChE), and monoamine oxidase (MAO).

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species.

Biological Activity

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate, a compound belonging to the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chromenone core structure with an oxo group at positions 2 and 4, and an acetate moiety at position 7. The synthesis typically involves acylation reactions, where derivatives of hydroxycoumarins are reacted with acyl chlorides under controlled conditions to yield the desired acetate.

Synthesis Overview

- Starting Material: 7-Hydroxy-2H-chromen-2-one

- Reagents: Acetic anhydride or acyl chlorides (e.g., acetyl chloride)

- Conditions: Mild temperatures, often in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, possess significant anticancer activity. For instance, studies have shown that related compounds exhibit IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.47 |

| Coumarin derivatives | MCF-7 | 9.54 - 16.1 |

| Other analogs | Various cancer lines | Range from 0.47 to >20 |

These findings suggest that structural modifications can enhance anticancer activity, making this compound a potential candidate for further development in cancer therapy .

Antimicrobial Activity

Coumarin derivatives are also noted for their antimicrobial properties. In particular, studies have reported that compounds similar to this compound show efficacy against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Oxo derivatives | Methicillin-sensitive S. aureus | ≤3.125 |

| Other coumarin derivatives | MRSA strains | ≤1.56 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of coumarins is well-documented, with several studies demonstrating their ability to scavenge free radicals. The DPPH assay is commonly used to assess this activity:

| Compound | DPPH Scavenging Activity (SC50 µg/mL) |

|---|---|

| 2-Oxo derivatives | Varies widely; specific data pending |

| Ascorbic acid (control) | 1.65 |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the therapeutic potential of coumarin derivatives:

- Breast Cancer Treatment : A study focused on the anticancer effects of modified coumarins demonstrated significant tumor growth inhibition in MCF-7 xenograft models when treated with specific analogs of the compound.

- Antimicrobial Efficacy : Clinical trials involving patients with skin infections showed promising results when treated with coumarin-based formulations, leading to faster recovery rates compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate can be contextualized by comparing it with analogous coumarin derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Coumarin Acetates

Structural and Electronic Differences

- Substituent Effects: Unlike simpler analogs (e.g., 2-Oxo-3-phenyl-2H-chromen-7-yl acetate), the target compound features a fused coumarin system at C4, which increases steric bulk and π-conjugation. This contrasts with halogenated derivatives (e.g., 3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate), where electronegative substituents enhance reactivity but reduce solubility .

- Electronic Properties: The trifluoromethyl group in 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate introduces strong electron-withdrawing effects, shifting UV-Vis absorption spectra compared to the target compound’s conjugated system .

Crystallographic and Supramolecular Behavior

- Crystallographic tools like SHELXL () and WinGX () are critical for resolving complex structures. The target compound’s bifunctional design may lead to unique packing motifs, as seen in 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, which forms hydrogen-bonded dimers (C=O⋯H–O interactions) . Graph set analysis () could further elucidate its hydrogen-bonding patterns.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate?

The synthesis of structurally analogous coumarin derivatives typically involves acetylation or condensation reactions . For example, 2-oxo-2H-chromen-3-yl acetate can be synthesized via the reaction of 7-hydroxycoumarin with acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions . Adjustments to substituents (e.g., introducing the 2-oxochromen-3-yl group) may require multi-step protocols , such as Suzuki-Miyaura coupling or nucleophilic substitution, depending on the target substituent’s reactivity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

Q. What safety protocols should be followed when handling this compound in the laboratory?

Based on safety data for related coumarin derivatives:

- Avoid inhalation of vapors or dust; use fume hoods and PPE (gloves, goggles).

- Store in a dry, cool environment away from ignition sources .

- For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and theoretical data may arise from solvent effects or conformational flexibility . To resolve these:

- Perform solvent-dependent NMR studies to assess hydrogen bonding or polarity effects.

- Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA software) to validate substituent orientations .

- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial arrangements .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound?

SAR studies require systematic modification of substituents:

- Vary the 3-yl group (e.g., phenyl, sulfonyl, halogen) via nucleophilic substitution or cross-coupling reactions to assess electronic/steric effects .

- Test biological activity (e.g., cytotoxicity, enzyme inhibition) and correlate with Hammett constants or Hirshfeld surface analysis to quantify substituent contributions .

Q. How can reaction mechanisms involving this compound (e.g., oxidation, substitution) be elucidated?

Mechanistic studies may involve:

- Kinetic isotope effects (KIE) or trapping experiments to identify intermediates (e.g., radical species in oxidation reactions) .

- Computational modeling (e.g., transition-state analysis using DFT) to map energy barriers for substituent transformations .

- In situ spectroscopic monitoring (e.g., UV-Vis, Raman) to track reaction progress .

Methodological Notes

- Crystallography : For ambiguous electron density maps, refine structures using Olex2 or SHELX software and validate with R-factor metrics .

- Synthetic Optimization : Use DoE (Design of Experiments) to identify optimal reaction conditions (e.g., temperature, catalyst loading) for yield improvement .

- Data Reproducibility : Cross-validate spectral data with independent synthetic batches to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.